N-Butyl-N-(2-(hexyloxy)ethyl)-1-butanaminium chloride
Description
- N-Butyl-N-(2-(hexyloxy)ethyl)-1-butanaminium chloride, also known as BuHEBC, belongs to the class of quaternary ammonium compounds.
- Its chemical structure features a butyl group (C4H9) attached to a central nitrogen atom, which is further connected to a hexyloxyethyl group (C6H13O) and a chloride ion (Cl^-).
- BuHEBC is a cationic surfactant, commonly used in various applications due to its amphiphilic nature.
Properties
Molecular Formula |
C16H36ClNO |
|---|---|
Molecular Weight |
293.9 g/mol |
IUPAC Name |
dibutyl(2-hexoxyethyl)azanium;chloride |
InChI |
InChI=1S/C16H35NO.ClH/c1-4-7-10-11-15-18-16-14-17(12-8-5-2)13-9-6-3;/h4-16H2,1-3H3;1H |
InChI Key |
ADNVBWOYSCOBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC[NH+](CCCC)CCCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
- BuHEBC can be synthesized through quaternization of N-butyl-N-(2-(hexyloxy)ethyl)ethanamine with hydrochloric acid.
- The reaction proceeds as follows:
BuHEBC precursor+HCl→BuHEBC+Cl−
- Industrial production typically involves batch or continuous processes, ensuring high purity and yield.
Chemical Reactions Analysis
- BuHEBC undergoes various reactions:
Alkylation: The initial quaternization step involves alkylation of the amine precursor.
Substitution: BuHEBC can participate in nucleophilic substitution reactions.
Solubilization: Its amphiphilic properties allow it to solubilize hydrophobic compounds.
- Common reagents include alkyl halides (e.g., bromides, iodides) and strong acids (e.g., HCl).
Scientific Research Applications
Surfactant: BuHEBC finds use in emulsification, micelle formation, and dispersion.
Biological Applications: It acts as a stabilizer in drug formulations and enhances drug delivery.
Industry: Used in fabric softeners, detergents, and cosmetics.
Mechanism of Action
- BuHEBC’s mechanism involves:
Surface Activity: It reduces surface tension, aiding in emulsification and dispersion.
Cell Membrane Interaction: BuHEBC can disrupt cell membranes due to its amphiphilic nature.
Antimicrobial Properties: It exhibits bactericidal and fungicidal effects.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness of BuHEBC:
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